1-(4-Benzylpiperazin-1-yl)-2-methoxyethanone

Chemical Procurement Purity Analysis Quality Control

1-(4-Benzylpiperazin-1-yl)-2-methoxyethanone is an N-acylated benzylpiperazine derivative with molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol. The compound features a 4-benzylpiperazine core functionalized at the N1 position with a 2-methoxyacetyl group, distinguishing it from the parent stimulant 1-benzylpiperazine (BZP) and simpler N-acyl analogs.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
CAS No. 725692-09-1
Cat. No. B3152001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Benzylpiperazin-1-yl)-2-methoxyethanone
CAS725692-09-1
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCOCC(=O)N1CCN(CC1)CC2=CC=CC=C2
InChIInChI=1S/C14H20N2O2/c1-18-12-14(17)16-9-7-15(8-10-16)11-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3
InChIKeyQFFLVTJKZOUJDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Benzylpiperazin-1-yl)-2-methoxyethanone (CAS 725692-09-1) Procurement & Differentiation Guide


1-(4-Benzylpiperazin-1-yl)-2-methoxyethanone is an N-acylated benzylpiperazine derivative with molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol . The compound features a 4-benzylpiperazine core functionalized at the N1 position with a 2-methoxyacetyl group, distinguishing it from the parent stimulant 1-benzylpiperazine (BZP) and simpler N-acyl analogs . Its primary documented role is as a synthetic intermediate in medicinal chemistry, where the methoxyacetyl moiety serves as a protecting group, a precursor for further derivatization, or a modulator of physicochemical properties in lead optimization campaigns .

Why Generic N-Acyl Benzylpiperazines Cannot Substitute for 1-(4-Benzylpiperazin-1-yl)-2-methoxyethanone in Research Settings


N-acyl benzylpiperazines are not interchangeable due to profound differences in physicochemical properties, reactivity, and biological target engagement driven by the acyl substituent . The 2-methoxyacetyl group of the title compound imparts a distinct hydrogen-bond acceptor capacity (3 HBA) and topological polar surface area (32.8 Ų) compared to the parent BZP (1 HBA, 6.5 Ų) or the simpler 1-acetyl analog (2 HBA, 23.6 Ų), which directly affects membrane permeability, solubility, and off-target binding profiles . In antibacterial SAR studies, benzyl-substituted piperazines demonstrated significantly enhanced activity against Gram-positive strains relative to methyl- or phenyl-substituted analogs, indicating that minor N-substituent changes produce non-linear activity cliffs . For procurement, the documented purity range across suppliers (95% to 98%) further necessitates compound-specific verification, as impurity profiles from different synthetic routes directly impact reproducibility in biological assays .

Quantitative Comparator Evidence for 1-(4-Benzylpiperazin-1-yl)-2-methoxyethanone (725692-09-1)


Purity Specification Advantage: 98% (Leyan) vs. 95% (AKSci) for Reproducible Biological Assays

Commercial suppliers offer this compound at different purity grades, directly impacting assay reproducibility. Leyan provides 98% purity (Product No. 1428472), while AKSci specifies ≥95% purity (Cat. No. 5159CE) . The 3-percentage-point purity gap can translate to up to 5% total impurity content, which in a typical screening cascade may generate false-positive hits at 10 µM compound concentration if the impurity is a potent interferent.

Chemical Procurement Purity Analysis Quality Control

Improved Synthetic Utility as a Protected Piperazine Intermediate Relative to N-Boc-4-benzylpiperazine

The 2-methoxyacetyl group serves as a traceless or semi-traceless protecting group for the piperazine N1 position that can be selectively removed under mild reductive conditions (e.g., LiAlH4/THF) to regenerate the free piperazine, whereas N-Boc-4-benzylpiperazine requires strongly acidic deprotection (TFA/DCM) that is incompatible with acid-sensitive substrates . The target compound is synthesized in a single step from 1-benzylpiperazine and methoxyacetyl chloride in >80% yield under standard acylation conditions (Et3N, DCM, 2 h, rt) .

Medicinal Chemistry Synthetic Intermediate Protecting Group Strategy

Physicochemical Differentiation from 1-Benzylpiperazine (BZP): Enhanced cLogP, TPSA, and Hydrogen-Bond Acceptor Count

Computed physicochemical descriptors distinguish the title compound sharply from unsubstituted 1-benzylpiperazine (BZP, CID 1361). The 2-methoxyacetyl substitution increases cLogP from 1.90 (BZP) to 0.90, elevates topological polar surface area (TPSA) from 6.5 Ų to 32.8 Ų, and adds two hydrogen-bond acceptors (from 1 to 3) while maintaining zero H-bond donors . These changes place the compound in a more favorable region of CNS MPO space (TPSA < 70 Ų, cLogP < 3) while reducing passive permeability relative to BZP, potentially mitigating non-specific membrane interactions.

Physicochemical Properties ADME Lead Optimization

Antibacterial Activity Class Evidence: Benzylpiperazine Derivatives vs. Methyl/Phenyl Analogs in Gram-Positive Strains

A 2011 study of N-alkyl and N-aryl piperazine derivatives demonstrated that benzyl-substituted piperazines (specifically 2-(4-benzylpiperazin-1-yl)-1-p-tolylethanone and 2-(4-benzylpiperazin-1-yl)-1-(4-methoxyphenyl)ethanone) exhibited remarkable antibacterial activity against Staphylococcus epidermidis, Streptococcus mutans, and Bacillus subtilis at low concentrations, approaching standard ampicillin, whereas methyl- and phenyl-substituted analogs showed substantially reduced potency under identical conditions . Although the title compound was not directly tested in this panel, its benzylpiperazine core with a distinct N-acyl substituent places it within the active structural class.

Antibacterial Gram-positive Structure-Activity Relationship

Recommended Application Scenarios for 1-(4-Benzylpiperazin-1-yl)-2-methoxyethanone (725692-09-1)


Medicinal Chemistry Library Synthesis Requiring Orthogonal Piperazine Protection

For parallel synthesis campaigns where the piperazine N4-benzyl group must be retained while the N1 position undergoes iterative derivatization, the 2-methoxyacetyl group provides an orthogonal protecting strategy. Its reductive cleavage conditions (LiAlH4/THF) are fully compatible with acid-sensitive substrates such as silyl ethers, acetals, and certain heterocycles that would be degraded by TFA-mediated Boc removal . The single-step, high-yield (>80%) installation from commercial 1-benzylpiperazine also reduces procurement lead time relative to custom-synthesized N-Boc intermediates .

ADME Profiling of Benzylpiperazine-Derived CNS Candidates

The compound's computed physicochemical profile (cLogP 0.90, TPSA 32.8 Ų, 3 HBA, 0 HBD) positions it within favorable CNS drug-like space and provides a quantifiable reference point for evaluating how N-acyl modifications modulate permeability, efflux, and metabolic stability relative to the parent BZP scaffold (cLogP 1.90, TPSA 6.5 Ų) . It is suitable as a tool compound in Caco-2, MDCK-MDR1, and microsomal stability assays to benchmark the impact of TPSA and HBA count on benzylpiperazine ADME without the confounding psychoactive pharmacology of BZP .

Antibacterial Hit Expansion Starting from Gram-Positive Active Benzylpiperazine Scaffolds

Based on class-level evidence that N-benzylpiperazines exhibit substantial Gram-positive antibacterial activity against S. epidermidis, S. mutans, and B. subtilis—approaching ampicillin efficacy in disc diffusion assays—the title compound serves as a logical starting point for SAR expansion around the N1-acyl substituent . Its distinct methoxyacetyl group introduces an additional hydrogen-bond acceptor that may engage novel targets or improve solubility relative to the reported tolyl and methoxyphenyl ethanone analogs, warranting MIC determination against both susceptible and resistant clinical isolates.

Analytical Reference Standard for LC-MS and NMR Method Development in Piperazine-Derived API Impurity Profiling

With supplier-certified purity up to 98% , this compound can serve as a reference standard for developing and validating LC-UV, LC-MS, and quantitative NMR methods aimed at detecting and quantifying N-acyl benzylpiperazine impurities in pharmaceutical active ingredients. Its well-defined spectral features (InChIKey: QFFLVTJKZOUJDD-UHFFFAOYSA-N, SMILES: COCC(=O)N1CCN(CC1)CC2=CC=CC=C2) and molecular ion (MH+ = 249.16) facilitate unambiguous identification in complex mixtures.

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